2-(benzylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide
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Description
2-(benzylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide, also known as BPPA, is a chemical compound that has gained significant attention from the scientific community due to its potential in various fields of research.
Scientific Research Applications
Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibition
2-(benzylthio)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide is explored for its potential to inhibit human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), showing significant selectivity for ACAT-1 over ACAT-2. This inhibition is crucial for the development of treatments for diseases involving ACAT-1 overexpression, such as certain cardiovascular diseases. The introduction of a piperazine unit enhances aqueous solubility and oral absorption, making it a promising clinical candidate for further investigation (Shibuya et al., 2018).
Corrosion Inhibition
Derivatives of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide, closely related to the compound , have been synthesized and evaluated for their effectiveness as corrosion inhibitors. These compounds demonstrate promising inhibition efficiencies for steel in acidic and oil mediums, highlighting their potential in protecting industrial materials against corrosion (Yıldırım & Cetin, 2008).
Antitumor Activity
The antitumor activities of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives incorporating the acetamide moiety have been investigated. These compounds have shown inhibitory effects on various cell lines, with certain derivatives exhibiting comparable effects to doxorubicin, a widely used chemotherapeutic agent. This research suggests potential therapeutic applications of these derivatives in cancer treatment (Albratty et al., 2017).
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c24-20(16-25-15-18-4-2-1-3-5-18)22-14-17-8-12-23(13-9-17)19-6-10-21-11-7-19/h1-7,10-11,17H,8-9,12-16H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZRJWINIHMNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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